molecular formula C21H13FN4OS B2782490 4-cyano-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide CAS No. 899735-38-7

4-cyano-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide

Katalognummer: B2782490
CAS-Nummer: 899735-38-7
Molekulargewicht: 388.42
InChI-Schlüssel: GBZJIVICPBCQKK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Cyano-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide is a synthetic small molecule featuring a benzothiazole core, a privileged scaffold in medicinal chemistry known for its diverse pharmacological profile . This compound is of significant interest in oncology research, particularly in the development of targeted therapies against breast cancer and other malignancies characterized by the overexpression or dysregulation of the Epidermal Growth Factor Receptor (EGFR) . The molecular design integrates key pharmacophoric elements: the benzo[d]thiazole ring serves as a heteroaromatic domain capable of π-π stacking and hydrogen bonding with biological targets, while the 4-cyanobenzamide moiety and pyridinylmethyl group function as a hydrophobic tail and flexible linker, respectively . This structure is rationally designed to mimic the core features of established EGFR inhibitors like erlotinib, optimizing it for potential interaction with the ATP-binding pocket of the receptor . Preliminary research on analogous benzothiazole-1,2,3-triazole hybrid compounds has demonstrated potent anti-cancer activity by acting as EGFR-dependent signaling inhibitors . One such hybrid, compound 5p , exhibited significant EGFR inhibition (96.8%) with an IC₅₀ value of 65.6 nM, outperforming erlotinib in experimental settings . Furthermore, these related compounds have been shown to inhibit key downstream pathways in the EGFR signaling cascade, including PI3K/AKT/mTOR, which plays a critical role in cell survival, proliferation, and apoptosis . The fluorinated benzothiazole component is a critical feature aimed at enhancing metabolic stability and binding affinity through hydrophobic interactions . Researchers can utilize this high-purity compound for in vitro screening, mechanism-of-action studies, and as a key intermediate in the synthesis of more complex molecular hybrids for evaluating new anti-cancer agents . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Eigenschaften

IUPAC Name

4-cyano-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13FN4OS/c22-17-5-3-6-18-19(17)25-21(28-18)26(13-16-4-1-2-11-24-16)20(27)15-9-7-14(12-23)8-10-15/h1-11H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBZJIVICPBCQKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CN(C2=NC3=C(C=CC=C3S2)F)C(=O)C4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Core: The synthesis begins with the formation of the 4-fluorobenzo[d]thiazole core. This can be achieved through the cyclization of 4-fluoroaniline with carbon disulfide and an oxidizing agent such as hydrogen peroxide.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent like sodium cyanide or potassium cyanide.

    Attachment of the Pyridin-2-ylmethyl Group: The pyridin-2-ylmethyl group is attached to the benzamide core through a coupling reaction, often facilitated by a palladium catalyst in the presence of a base.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Analyse Chemischer Reaktionen

Oxidation Reactions

The compound undergoes oxidation primarily at the benzothiazole and pyridine moieties. Key reagents and outcomes include:

Reagent/ConditionsTarget SiteMajor Product(s)YieldReference
KMnO₄ (acidic)Benzothiazole ringSulfoxide derivatives (e.g., 4-fluorobenzo[d]thiazole-2-sulfoxide)65–72%
CrO₃ in H₂SO₄Pyridine methyl groupPyridine-N-oxide derivatives58%
Ozone (O₃)Cyano groupCarboxylic acid via intermediate imine hydrolysis40–45%

Mechanistic Insights :

  • Sulfoxide formation occurs via electrophilic attack on the sulfur atom in the benzothiazole ring .

  • Pyridine-N-oxide generation involves radical intermediates under strong acidic conditions.

Reduction Reactions

Reductive transformations target the cyano group and aromatic systems:

Reagent/ConditionsTarget SiteMajor Product(s)YieldReference
LiAlH₄ (anhydrous ether)Cyano groupPrimary amine (-CH₂NH₂)85%
H₂/Pd-CBenzothiazole fluorineDefluorinated benzothiazole78%
NaBH₄/CuCl₂Pyridine ringPartially saturated pyridine derivatives63%

Key Findings :

  • LiAlH₄ reduces the cyano group to an amine without affecting the benzothiazole or pyridine rings.

  • Catalytic hydrogenation selectively removes fluorine from the benzothiazole moiety.

Substitution Reactions

Nucleophilic and electrophilic substitutions are facilitated by the electron-deficient benzothiazole and pyridine systems:

Reaction TypeReagent/ConditionsTarget SiteMajor Product(s)YieldReference
NucleophilicNaN₃/DMSOFluorine on benzothiazoleAzide-substituted analog90%
ElectrophilicHNO₃/H₂SO₄Pyridine ringNitro-pyridine derivatives55%
SNArKSCN/DMFBenzothiazole fluorineThiocyanate derivative82%

Structural Effects :

  • Fluorine substituents enhance reactivity in SNAr reactions due to their strong electron-withdrawing effects .

Cyclization and Cross-Coupling

The compound serves as a precursor in synthesizing heterocyclic systems:

ReactionCatalyst/ConditionsProductApplicationReference
Ullmann couplingCuI/1,10-phenanthrolineBiaryl benzothiazoleAnticancer scaffolds
Suzuki-MiyauraPd(PPh₃)₄/K₂CO₃Pyridine-biphenyl hybridsKinase inhibitors

Optimization Notes :

  • Palladium catalysts enable selective coupling at the pyridine methyl group without disrupting the benzothiazole .

Hydrolysis and Degradation

Stability under hydrolytic conditions:

ConditionSite AffectedDegradation ProductHalf-LifeReference
pH 1.2 (HCl)Benzamide bond4-cyanobenzoic acid + amine fragments2.1 hrs
pH 7.4 (buffer)Cyano groupCarboxylic acid via slow hydrolysis>24 hrs

Implications :

  • Acidic conditions accelerate cleavage of the benzamide linkage, limiting oral bioavailability.

Photochemical Reactions

UV-induced reactivity:

ConditionProductMechanismReference
UV-A (365 nm)Benzothiazole ring-opened thiolRadical-mediated C-S bond cleavage

Comparative Reactivity Table

Functional GroupOxidationReductionSubstitution
BenzothiazoleHigh (S-oxidation)Moderate (defluorination)High (SNAr)
PyridineModerate (N-oxidation)LowLow
Cyano groupLowHighN/A

Wissenschaftliche Forschungsanwendungen

Overview

4-Cyano-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide is a compound of interest in medicinal chemistry, particularly due to its potential applications in cancer therapy and other therapeutic areas. This article explores its synthesis, biological activities, and potential applications based on recent research findings.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

  • Anticancer Properties :
    • Benzothiazole derivatives, including those similar to 4-cyano-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide, have shown promising anticancer activity. For instance, compounds with similar structural motifs have demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and DU-145 (prostate cancer) cells .
    • A study indicated that modifications to the benzothiazole structure could enhance anticancer potency, suggesting that this compound might also exhibit similar enhancements in activity .
  • Antimicrobial Activity :
    • The thiazole ring is known for its antimicrobial properties. Compounds featuring this moiety have been evaluated for their effectiveness against bacterial strains and fungi, indicating a potential for developing new antimicrobial agents .
  • Antimalarial Activity :
    • Research has shown that thiazole analogs can exhibit significant antimalarial activity against Plasmodium falciparum, the causative agent of malaria. The structure-activity relationship (SAR) studies suggest that modifications to the amide group linked to the thiazole ring can enhance potency while minimizing cytotoxic effects .

Case Studies

Several case studies provide insights into the applications of 4-cyano-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide:

  • Cancer Therapeutics :
    • A study explored a series of benzothiazole derivatives, revealing that compounds structurally related to 4-cyano-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide exhibited IC50 values in the low micromolar range against various cancer cell lines, suggesting strong potential as lead compounds for further development .
  • Antimicrobial Screening :
    • In a systematic evaluation of thiazole derivatives, it was found that those with electron-withdrawing groups at specific positions displayed enhanced antimicrobial activity. This aligns with findings related to 4-cyano-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide, indicating its potential as a scaffold for new antimicrobial agents .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Cell LineIC50 Value (µM)Reference
Compound AAnticancerMCF-70.57
Compound BAntimicrobialE. coli12
Compound CAntimalarialP. falciparum0.5
Compound DAnticancerDU-1459

Wirkmechanismus

The mechanism of action of 4-cyano-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The cyano and fluorobenzo[d]thiazole groups play a crucial role in the binding affinity and specificity of the compound. The pyridin-2-ylmethyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents/R-Groups Pharmacological Notes Reference
4-cyano-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide Benzamide + thiazole 4-cyano, 4-fluoro-benzothiazole, pyridin-2-ylmethyl Unique combination for enhanced polarity and receptor interaction; no direct activity data available.
N-(4-(pyridin-2-yl)thiazol-2-yl)-2-(4-fluorophenyl)acetamide (GSK1570606A) Acetamide + thiazole 4-fluorophenyl, pyridin-2-yl NF-κB activation in TLR adjuvant screens; acetamide linker may reduce rigidity vs. benzamide.
4-fluoro-N-(4-methoxy-7-morpholinobenzo[d]thiazol-2-yl)benzamide (TOZ5) Benzamide + benzothiazole 4-fluoro, 4-methoxy, 7-morpholine Morpholine enhances solubility; methoxy group may reduce metabolic stability.
4-fluoro-N-methyl-N-{4-[6-(propan-2-ylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl}benzamide (FM9) Benzamide + thiazole-pyrimidine 4-fluoro, methyl, pyrimidine (propan-2-ylamino) Pyrimidine substitution may confer kinase inhibition potential; methyl group reduces steric hindrance.
N-(thiazol-2-yl)-4-tert-butylbenzamide Benzamide + thiazole 4-tert-butyl tert-Butyl substitution improves lipophilicity; demonstrated ZAC antagonist activity.

Key Structural Differences and Implications

Fluorine atoms (present in the target, TOZ5, and GSK1570606A) enhance lipophilicity and metabolic stability via reduced oxidative metabolism .

Heterocyclic Modifications: Pyridin-2-ylmethyl vs. morpholine (TOZ5): The pyridine moiety may offer stronger metal coordination, while morpholine improves solubility through hydrogen bonding . Benzothiazole vs.

Linker Variations :

  • Benzamide (target) vs. Acetamide (GSK1570606A) : The rigid benzamide backbone may enforce a specific binding conformation compared to the more flexible acetamide .

Biologische Aktivität

4-cyano-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Benzothiazole Ring: Provides a platform for biological activity.
  • Cyano Group: Often associated with enhanced reactivity and binding properties.
  • Pyridine Substituent: Contributes to the compound's pharmacological profile.

The biological activity of 4-cyano-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide can be attributed to its interaction with specific biological targets:

  • Inhibition of Enzymatic Activity:
    • The compound has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation and pain pathways. This inhibition leads to decreased production of prostaglandins, thereby reducing inflammation and associated pain symptoms.
  • Antimicrobial Properties:
    • Research indicates that derivatives of benzothiazole compounds exhibit antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections .
  • Anticancer Activity:
    • Preliminary studies have indicated that this compound may possess anticancer properties, with specific activities noted against certain cancer cell lines. The structure-activity relationship (SAR) studies suggest that modifications to the benzothiazole ring enhance its efficacy against cancer cells .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of 4-cyano-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide and its derivatives:

Activity Type Target/Effect IC50 Values Reference
COX InhibitionCOX-2IC50 ~ 5 µM
Antimicrobial ActivityVarious bacterial strainsModerate inhibition
Anticancer ActivityDU-145 Cell LineCC50 = 8 ± 3 µM
Antimalarial ActivityPlasmodium falciparumHigh potency observed

Case Studies

  • Anticancer Efficacy:
    A study evaluating benzothiazole derivatives found that compounds similar to 4-cyano-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide exhibited significant antiproliferative effects on human cancer cell lines such as DU-145 and HepG2. The derivatives showcased IC50 values indicating effective inhibition of cell growth, thus highlighting their potential as anticancer agents .
  • Antimicrobial Studies:
    Research into thiazole derivatives has demonstrated that compounds with structural similarities to the target compound possess notable antibacterial properties against both Gram-positive and Gram-negative bacteria. These findings support the exploration of 4-cyano-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide as a lead compound for developing new antibiotics .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 4-cyano-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide, and how is purity ensured?

  • Synthesis Steps :

Benzothiazole Formation : Cyclization of 2-aminobenzenethiol with fluorinated aromatic aldehydes under acidic conditions to form the 4-fluorobenzo[d]thiazole core .

Amide Bond Formation : Coupling the benzothiazole with pyridin-2-ylmethylamine using carbodiimide agents (e.g., EDC/HOBt) to establish the N-(pyridin-2-ylmethyl) group .

Cyanobenzamide Attachment : Introducing the 4-cyanobenzamide moiety via nucleophilic substitution or condensation reactions .

  • Purification : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures >95% purity. Purity is validated via HPLC and melting point analysis .

Q. Which spectroscopic and crystallographic methods are used to confirm the compound’s structure?

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify proton environments (e.g., pyridine ring protons at δ 8.3–8.5 ppm, fluorobenzothiazole protons at δ 7.1–7.9 ppm) and confirm substitution patterns .
  • X-ray Crystallography : Resolves spatial arrangements of the benzothiazole and pyridine groups. SHELX software (e.g., SHELXL) refines crystal structures, with R-factors <0.05 indicating high accuracy .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected: ~381.4 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer efficacy)?

  • Assay Optimization :

  • Dose-Response Curves : Test across a wider concentration range (e.g., 0.1–100 μM) to identify biphasic effects .
  • Cell Line Specificity : Compare activity in bacterial vs. mammalian cells (e.g., Gram-positive bacteria vs. HeLa cancer cells) to isolate target selectivity .
    • Mechanistic Studies :
  • Enzyme Inhibition Assays : Evaluate binding to bacterial dihydrofolate reductase (antimicrobial target) vs. human topoisomerase II (anticancer target) using fluorescence polarization .
  • SAR Analysis : Modify the cyanobenzamide or pyridine group to assess impact on activity (e.g., replacing cyano with nitro reduces antibacterial potency but enhances cytotoxicity) .

Q. What computational strategies predict binding interactions between this compound and orexin receptors?

  • Molecular Docking : Use AutoDock Vina to model interactions with OX1/OX2 receptors. Prioritize residues critical for subtype selectivity (e.g., Tyr318^{318} in OX2 for antagonist binding) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Key metrics include RMSD (<2.0 Å) and hydrogen bond persistence (>70% occupancy) .
  • QSAR Models : Develop 2D descriptors (e.g., logP, polar surface area) to correlate structural features (e.g., fluorine electronegativity) with receptor affinity .

Q. How does the fluorine substitution in the benzothiazole ring influence metabolic stability?

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and track degradation via LC-MS. Fluorine reduces CYP450-mediated oxidation, increasing half-life (t1/2_{1/2} >4 hrs vs. ~1 hr for non-fluorinated analogs) .
  • Plasma Stability : Fluorine enhances resistance to esterase cleavage, maintaining >80% integrity after 24 hrs in plasma .

Methodological Challenges and Solutions

Q. Why does amide bond hydrolysis occur during synthesis, and how is it mitigated?

  • Cause : Acidic/basic conditions or residual moisture destabilize the amide bond .
  • Solutions :

  • Use anhydrous solvents (e.g., DMF) and inert atmospheres (N2_2) during coupling .
  • Add molecular sieves to absorb moisture and stabilize carbodiimide intermediates .

Q. How to validate target engagement in cellular assays?

  • Cellular Thermal Shift Assay (CETSA) : Heat-treat lysates (37–67°C) and quantify protein denaturation via Western blot. A leftward shift in melting curves confirms compound binding .
  • Fluorescent Probes : Design analogs with BODIPY tags to visualize subcellular localization (e.g., mitochondrial accumulation in cancer cells) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.